molecular formula C10H11NO3 B8489172 2-Methyl-1,4-benzodioxan-2-carboxamide

2-Methyl-1,4-benzodioxan-2-carboxamide

Cat. No.: B8489172
M. Wt: 193.20 g/mol
InChI Key: LVRGXTVGBMLTFC-UHFFFAOYSA-N
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Description

2-Methyl-1,4-benzodioxan-2-carboxamide is a derivative of the 1,4-benzodioxane scaffold, a heterocyclic structure widely utilized in medicinal chemistry due to its versatility in interacting with biological targets. The compound features a methyl group and a carboxamide moiety at the C(2) position of the benzodioxane core (Figure 1).

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

3-methyl-2H-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C10H11NO3/c1-10(9(11)12)6-13-7-4-2-3-5-8(7)14-10/h2-5H,6H2,1H3,(H2,11,12)

InChI Key

LVRGXTVGBMLTFC-UHFFFAOYSA-N

Canonical SMILES

CC1(COC2=CC=CC=C2O1)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs within the Benzodioxane/Benzodioxin Family

Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate
  • Core Structure : 1,4-Benzodioxane.
  • Substituents : Bromine at C(5) or C(8), and a carboxylate ester at C(2).
  • Key Differences: The ester group (vs. Bromine substituents on the benzene ring may enhance halogen bonding with receptors, improving selectivity for specific biological targets (e.g., adrenergic or serotonergic receptors) .
1,4-Benzodioxin-2-carboxamide, 2,3-Dihydro-5-Methoxy (CAS: 70918-46-6)
  • Core Structure : Partially saturated 1,4-benzodioxin (2,3-dihydro), differing from the fully saturated benzodioxane.
  • Substituents : Methoxy group at C(5) and carboxamide at C(2).
  • Key Differences :
    • The dihydrobenzodioxin core introduces partial unsaturation, altering conformational flexibility and electronic properties.
    • The methoxy group at C(5) may enhance solubility compared to the methyl group in the target compound but could reduce steric hindrance at binding sites .

Heterocyclic Analogs: Quinoline Derivatives

2-Methyl-1,4-dihydroquinoline-4-one Derivatives
  • Core Structure: Quinoline-4-one (aromatic heterocycle with nitrogen).
  • Substituents : Methyl group at C(2) and pyrazol-5-one or carboxamide moieties.
  • Structural similarity searches using Tanimoto coefficients (e.g., 0.65–0.78) indicate moderate overlap in pharmacophoric features, but the benzodioxane scaffold lacks the planar aromaticity of quinoline, impacting target selectivity .

Comparative Data Table

Compound Name Core Structure C(2) Substituent Benzene Ring Substituent Key Properties/Implications
2-Methyl-1,4-benzodioxan-2-carboxamide 1,4-Benzodioxane Methyl, carboxamide None (default) Chirality, enhanced H-bonding
Methyl 5-Bromo-1,4-benzodioxane-2-carboxylate 1,4-Benzodioxane Ester Br at C(5) Lipophilic, halogen bonding
1,4-Benzodioxin-2-carboxamide (CAS: 70918-46-6) 2,3-Dihydro-1,4-benzodioxin Carboxamide OMe at C(5) Increased solubility, conformational flexibility
2-Methyl-1,4-dihydroquinoline-4-one Quinoline-4-one Methyl Pyrazol-5-one Planar aromaticity, enzyme inhibition

Research Findings and Implications

  • Benzene Ring Modifications : Methoxy or halogen substituents (e.g., bromine) can fine-tune selectivity for receptor subtypes. For example, brominated analogs may exhibit higher affinity for adrenergic receptors, while methoxy groups could improve solubility .
  • Core Structure Flexibility : The partially saturated dihydrobenzodioxin core (CAS: 70918-46-6) may adopt conformations inaccessible to rigid benzodioxane, enabling interactions with diverse biological targets .

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